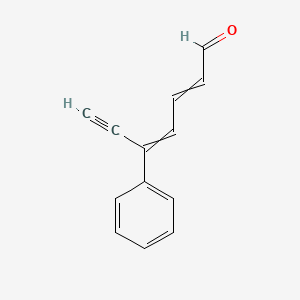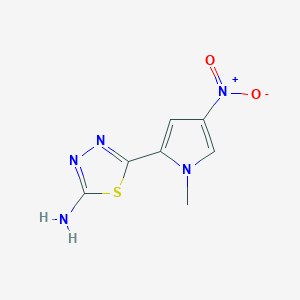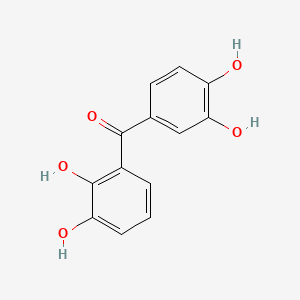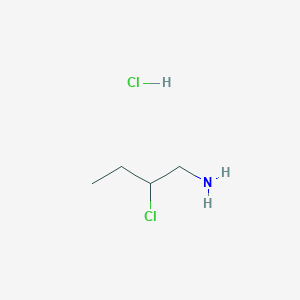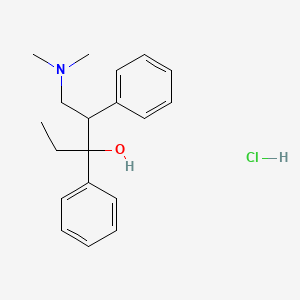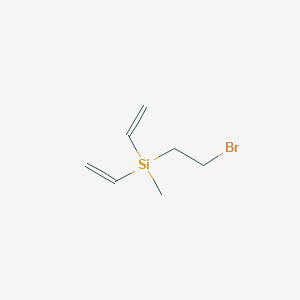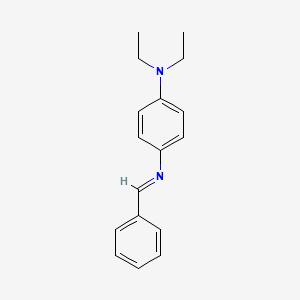
1,4-Benzenediamine, N,N-diethyl-N'-(phenylmethylene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Benzenediamine, N,N-diethyl-N’-(phenylmethylene)- is a chemical compound with the molecular formula C10H16N2. It is also known by various other names such as p-Phenylenediamine, N,N-diethyl-; p-(Diethylamino)aniline; and N,N-Diethyl-4-aminoaniline . This compound is a derivative of aniline and is primarily used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Benzenediamine, N,N-diethyl-N’-(phenylmethylene)- can be synthesized through several methods. One common method involves the treatment of 4-nitrochlorobenzene with ammonia, followed by hydrogenation of the resulting 4-nitroaniline . Another method involves the conversion of aniline to diphenyltriazine, which is then converted by acid-catalysis to 4-aminoazobenzene. Hydrogenation of the latter affords the desired compound .
Industrial Production Methods
In industrial settings, the production of 1,4-Benzenediamine, N,N-diethyl-N’-(phenylmethylene)- typically involves large-scale chemical reactions under controlled conditions. The specific details of these methods can vary depending on the manufacturer and the intended application of the compound.
Chemical Reactions Analysis
Types of Reactions
1,4-Benzenediamine, N,N-diethyl-N’-(phenylmethylene)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by common reagents and specific conditions.
Common Reagents and Conditions
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: Substitution reactions often involve the use of halogenating agents like chlorine or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
1,4-Benzenediamine, N,N-diethyl-N’-(phenylmethylene)- has a wide range of applications in scientific research and industry:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in biochemical assays and as a reagent in molecular biology experiments.
Industry: The compound is used in the production of dyes, pigments, and polymers
Mechanism of Action
The mechanism of action of 1,4-Benzenediamine, N,N-diethyl-N’-(phenylmethylene)- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify biological molecules. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function.
Comparison with Similar Compounds
Similar Compounds
p-Phenylenediamine: A related compound with similar chemical properties but different substituents.
N,N-Diethyl-4-aminoaniline: Another derivative of aniline with comparable reactivity.
4-Amino-N,N-diethylaniline: Shares structural similarities and undergoes similar chemical reactions
Uniqueness
1,4-Benzenediamine, N,N-diethyl-N’-(phenylmethylene)- is unique due to its specific substituents, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields, including chemistry, biology, and industry.
Properties
CAS No. |
38536-86-6 |
|---|---|
Molecular Formula |
C17H20N2 |
Molecular Weight |
252.35 g/mol |
IUPAC Name |
4-(benzylideneamino)-N,N-diethylaniline |
InChI |
InChI=1S/C17H20N2/c1-3-19(4-2)17-12-10-16(11-13-17)18-14-15-8-6-5-7-9-15/h5-14H,3-4H2,1-2H3 |
InChI Key |
FWDLETNGHFFARE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-2,4-dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile](/img/structure/B14671156.png)
![6-Oxa-3-silabicyclo[3.1.0]hexane, 3,3-diphenyl-](/img/structure/B14671164.png)
![4-{(E)-[(4-Ethylphenyl)imino]methyl}benzonitrile](/img/structure/B14671172.png)
![3-(Bicyclo[2.2.1]hept-5-en-2-yl)propyl 4-bromobenzenesulfonate](/img/structure/B14671177.png)
